molecular formula C6H12ClNO3 B2662546 1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride CAS No. 1909288-04-5

1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B2662546
CAS No.: 1909288-04-5
M. Wt: 181.62
InChI Key: DIHQZGNZMKSYOQ-KNCHESJLSA-N
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Description

1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H11NO3·HCl. It is a cyclobutane derivative featuring an amino group, a hydroxyl group, and a carboxylic acid group, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 3-hydroxy-3-methylcyclobutanone with ammonia or an amine source, followed by acidification to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the cyclization and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Properties

IUPAC Name

1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-5(10)2-6(7,3-5)4(8)9;/h10H,2-3,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHQZGNZMKSYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C(=O)O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909288-04-5
Record name (1r,3s)-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride
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